Cas no 854849-14-2 (3-Methyl-1,4,2-dioxazole-5-one)

3-Methyl-1,4,2-dioxazole-5-one structure
854849-14-2 structure
商品名:3-Methyl-1,4,2-dioxazole-5-one
CAS番号:854849-14-2
MF:C3H3NO3
メガワット:101.060820817947
CID:4740518
PubChem ID:21058180

3-Methyl-1,4,2-dioxazole-5-one 化学的及び物理的性質

名前と識別子

    • 3-methyl-1,4,2-dioxazol-5-one
    • 3-Methyl-1,4,2-dioxazole-5-one
    • 1,3,4-Dioxazol-2-one, 5-methyl- (5CI)
    • Methyl-1,4,2-dioxazol-5-one (ACI)
    • SCHEMBL12426523
    • 854849-14-2
    • G76587
    • CS-0460220
    • starbld0039026
    • インチ: 1S/C3H3NO3/c1-2-4-7-3(5)6-2/h1H3
    • InChIKey: BQZIJUVIVNXFIC-UHFFFAOYSA-N
    • ほほえんだ: O=C1OC(C)=NO1

計算された属性

  • せいみつぶんしりょう: 101.011292958 g/mol
  • どういたいしつりょう: 101.011292958 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 101.06
  • トポロジー分子極性表面積: 47.9
  • 疎水性パラメータ計算基準値(XlogP): 0.3

3-Methyl-1,4,2-dioxazole-5-one 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  10 - 30 min, rt
リファレンス
Sulfur Imidations by Light-Induced Ruthenium-Catalyzed Nitrene Transfer Reactions
Bizet, Vincent; et al, European Journal of Organic Chemistry, 2015, 2015(13), 2854-2860

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethyl acetate ,  Water ;  0 °C; 0 °C → rt; overnight, rt
2.1 20 - 30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Rhodium(III)-catalyzed C4-amidation of indole-oximes with dioxazolones via C-H activation
Tang, Shi-Biao; et al, Organic & Biomolecular Chemistry, 2020, 18(39), 7922-7931

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Mechanistic Studies on the Rh(III)-Mediated Amido Transfer Process Leading to Robust C-H Amination with a New Type of Amidating Reagent
Park, Yoonsu; et al, Journal of the American Chemical Society, 2015, 137(13), 4534-4542

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  20 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  cooled
リファレンス
Rhodium(III)-Catalyzed Aldehyde C-H Activation and Functionalization with Dioxazolones: An Entry to Imide Synthesis
Massouh, Joe; et al, Advanced Synthesis & Catalysis, 2022, 364(4), 831-837

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
2.1 Solvents: Dichloromethane ;  1 - 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Nitrene-mediated intermolecular N-N coupling for efficient synthesis of hydrazides
Wang, Hao ; et al, Nature Chemistry, 2021, 13(4), 378-385

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Diethyl ether ,  Water ;  0.5 h, 0 °C; overnight, 0 °C → rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Rh(III)-catalyzed tandem annulative redox-neutral arylation/amidation of aromatic tethered alkenes
Chen, Chao; et al, Chemical Science, 2020, 11(44), 12124-12129

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  10 h, rt
1.3 Solvents: Dichloromethane ;  1 - 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols
Bai, Ziqian ; et al, Nature Communications, 2022, 13(1),

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
1.3 Solvents: Dichloromethane ;  1 - 2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Nitrene-mediated intermolecular N-N coupling for efficient synthesis of hydrazides
Wang, Hao ; et al, Nature Chemistry, 2021, 13(4), 378-385

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Hydroxyamine hydrochloride Solvents: Diethyl ether ,  Water ;  30 min, 0 °C; overnight, rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Rh(III)-catalyzed twofold unsymmetrical C-H alkenylation-annulation/amidation reaction enabled delivery of diverse furoquinazolinones
Chen, Chao; et al, Tetrahedron Letters, 2022, 108,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  10 h, rt
2.1 Solvents: Dichloromethane ;  1 - 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols
Bai, Ziqian ; et al, Nature Communications, 2022, 13(1),

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  1 - 2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride ;  overnight, rt
2.1 Solvents: Dichloromethane ;  30 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Synthesis of Benzothiadiazine-1-oxides by Rhodium-Catalyzed C-H Amidation/Cyclization
Shi, Peng; et al, Organic Letters, 2020, 22(22), 8842-8845

3-Methyl-1,4,2-dioxazole-5-one Raw materials

3-Methyl-1,4,2-dioxazole-5-one Preparation Products

3-Methyl-1,4,2-dioxazole-5-one 関連文献

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